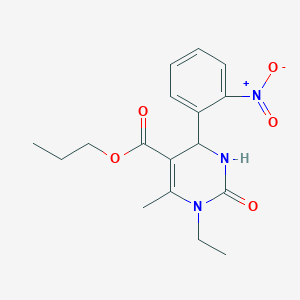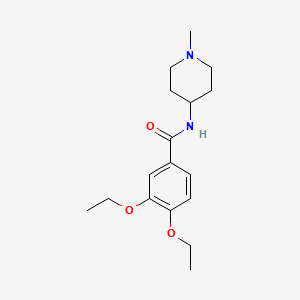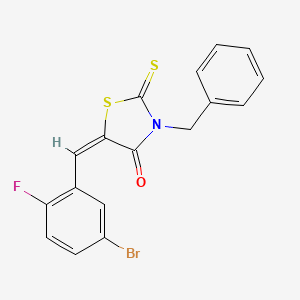![molecular formula C18H31N3O2 B5236995 N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)
N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea, also known as APU, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. APU belongs to a class of compounds known as adamantyl-substituted ureas, which have been shown to exhibit a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea is not fully understood. However, it has been proposed that this compound may inhibit the activity of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in cell signaling pathways. Inhibition of PKC activity has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea is its broad range of biological activities. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This makes this compound a promising therapeutic agent for the treatment of various diseases. However, one limitation of this compound is its low solubility in water. This can make it difficult to administer this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea. One direction is the development of more soluble analogs of this compound. This would make it easier to administer this compound in vivo. Another direction is the study of this compound in animal models. This would provide more information about the pharmacokinetics and toxicity of this compound. Additionally, the study of this compound in combination with other therapeutic agents may provide synergistic effects. Finally, the study of this compound in other disease models, such as autoimmune diseases, may provide new insights into the potential therapeutic applications of this compound.
In conclusion, this compound is a promising therapeutic agent with a broad range of biological activities. Its potential as a therapeutic agent has been extensively studied in vitro, and future studies in animal models and clinical trials may provide more information about its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea involves the reaction of 1-adamantylisocyanate with 3-(4-morpholinyl)propylamine. This reaction yields this compound as a white crystalline solid with a melting point of 160-162°C. The purity of this compound can be confirmed by various analytical methods such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has been studied in various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to induce apoptosis and inhibit cell proliferation in these cell lines. This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been studied for its antiviral activity against HIV-1.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-(3-morpholin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c22-17(19-2-1-3-21-4-6-23-7-5-21)20-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVZKAJAISJASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

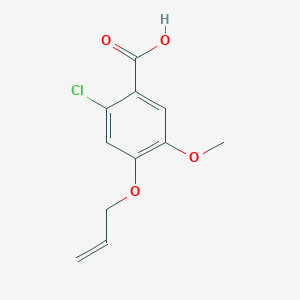
![1-{[1-({6-[butyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5236925.png)
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
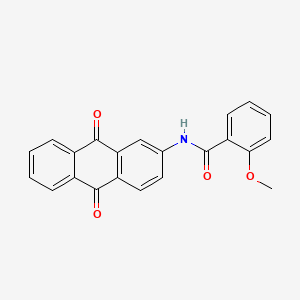

![3,4-dimethyl-6-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5236961.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5236963.png)
![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)
![2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5237000.png)
